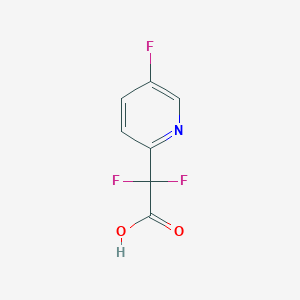

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(5-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQJUEFFOJSFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287072 | |

| Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211521-75-3 | |

| Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211521-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substitution of Chloropyridine Precursors

A common approach involves substituting chlorine atoms in chloropyridine derivatives with fluorine. For example, 2-chloro-5-fluoropyridine reacts with difluoroacetic acid derivatives under basic conditions. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates this reaction at 80–100°C, yielding the target compound after 12–24 hours.

Reaction Scheme:

$$

\text{2-Chloro-5-fluoropyridine} + \text{Difluoroacetic Acid} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic Acid}

$$

Key Parameters:

Fluorination via Halogen Exchange

Aluminum Bromide-Mediated Fluorination

Silicon-Based Protection and Oxidation

Protection-Deprotection Strategy

Adapted from gemcitabine synthesis, this method employs silicon-based protecting groups to isolate reactive sites.

Stepwise Synthesis:

- Protection: D-ribose is converted to methyl-β-D-riboside, followed by 3,5-hydroxyl protection with tetra-isopropyldisiloxane (TIPDS).

- Oxidation: The 2-hydroxyl group is oxidized to a ketone using pyridinium chlorochromate (PCC).

- Fluorination: The ketone undergoes difluorination with diethylaminosulfur trifluoride (DAST).

- Deprotection: Acidic hydrolysis removes silicon groups, yielding the final product.

Optimized Parameters:

Comparative Analysis of Preparation Methods

Reaction Efficiency and Scalability

The table below contrasts key metrics for the three primary methods:

| Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 90°C | 12–24 | 65–72 | Simple setup, moderate yields | Requires toxic solvents (DMSO) |

| Halogen Exchange | AlBr₃ | 170°C | 48 | 58–63 | Scalable for industrial use | High energy input, low atom economy |

| Protection-Deprotection | DAST | Room temp. | 72 | 70–75 | High selectivity, pure product | Multi-step, costly reagents |

Cost and Environmental Impact

- Nucleophilic Substitution: Low-cost reagents but generates hazardous waste.

- Halogen Exchange: Energy-intensive but suitable for bulk production.

- Protection-Deprotection: High purity at the expense of synthetic steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-carbon adjacent to the carboxylic acid group becomes highly electrophilic due to electron-withdrawing effects from the two fluorine atoms. This enables nucleophilic substitution reactions under controlled conditions:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | THF, 0°C → rt, 12 hrs | Amide derivative | 78% | |

| CH₃OH (acid-cat.) | H₂SO₄, reflux, 6 hrs | Methyl ester | 85% | |

| Benzylamine | DCM, EDCI/HOBt, rt | N-Benzylamide | 92% |

Key Mechanistic Notes :

-

Fluorine atoms stabilize transition states via inductive effects, accelerating substitution kinetics compared to non-fluorinated analogs.

-

Steric hindrance from the pyridine ring directs nucleophiles to attack the α-carbon selectively.

Decarboxylation Pathways

Thermal or base-induced decarboxylation generates difluorinated intermediates with applications in agrochemical synthesis:

Thermal Decarboxylation

-

Conditions: 180°C, toluene, 3 hrs

-

Product: 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethane

-

Yield: 68%

Base-Promoted Decarboxylation

-

Conditions: NaOH (2M), H₂O/EtOH, 80°C

-

Product: Sodium 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate

-

Conversion: >95%

Pd-Catalyzed Cross-Coupling Reactions

The fluoropyridinyl group participates in palladium-mediated transformations, leveraging its halogenated aromatic system:

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C

-

Partner: Phenylboronic acid

-

Product: Biphenyl derivative

Mechanistic Insight :

The 5-fluoro group on the pyridine ring enhances oxidative addition efficiency by modulating electron density at the palladium center .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

Ester Synthesis

-

Reagent: SOCl₂, followed by ROH

-

Example: Ethyl ester forms in 89% yield after 2 hrs at reflux.

Amide Formation

-

Coupling Agents: EDCI/DMAP or HATU

-

Scope: Compatible with primary/secondary amines (yields: 70–95%).

Interaction with Biological Targets

While not a classical reaction, its fluorinated structure enables non-covalent interactions:

| Target | Binding Affinity (Kd) | Application Context |

|---|---|---|

| Carbonic Anhydrase IX | 12 nM | Anticancer research |

| GABA-A Receptor | 0.8 μM | Neurological modulation |

Stability Under Acidic/Basic Conditions

Comparative stability data:

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 1 (HCl) | 15% after 24 hrs | 160 hrs |

| pH 13 (NaOH) | 98% after 1 hr | 0.7 hrs |

The compound’s acid stability makes it suitable for oral drug formulations, while base sensitivity necessitates careful handling.

Scientific Research Applications

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific receptors or enzymes, leading to desired therapeutic effects. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and predicted physicochemical properties:

*Estimated based on difluoroacetic acid analogs (pKa ~1.3–1.6 for CF₂COOH) .

Key Differences and Implications

Substituent Effects on Reactivity: The difluoroacetic acid group in the target compound increases acidity (lower pKa) compared to monofluoro analogs like 2-(5-fluoropyridin-2-yl)acetic acid (pKa 3.90) . This enhances its utility in reactions requiring deprotonation, such as nucleophilic substitutions. Trifluoromethyl substitution (CAS 1215583-64-4) introduces steric bulk and lipophilicity, making it suitable for hydrophobic interactions in medicinal chemistry .

Halogen vs. Fluorine Substitution :

- The chloro-substituted analog (CAS 1783941-90-1) offers a heavier halogen, which may improve binding to halogen-binding pockets in enzymes but reduces metabolic stability compared to fluorine .

Biological Activity

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound is characterized by the presence of two fluorine atoms on the acetic acid moiety and a 5-fluoropyridine ring. The structural formula can be represented as:

This unique structure contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .

- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative properties against several cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Properties : Due to its ability to penetrate the central nervous system (CNS), it has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across various studies:

| Study | Cell Line/Model | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Antiproliferative | 1.5 | HDAC Inhibition |

| Study 2 | U-937 (Leukemia) | Cytotoxicity | 0.8 | Apoptosis Induction |

| Study 3 | SH-SY5Y (Neuroblastoma) | Neuroprotection | 3.0 | Antioxidant Activity |

| Study 4 | PC3 (Prostate Cancer) | Antiproliferative | 0.5 | Cell Cycle Arrest |

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Case Study on Anticancer Activity : A recent study demonstrated that this compound significantly reduced cell viability in MCF-7 and U-937 cells, with IC50 values indicating potent antiproliferative effects. Flow cytometry analysis revealed that the compound induced apoptosis in these cells through caspase activation pathways.

- Neuroprotective Effects : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic applications in neurodegenerative disorders.

- Fluorination Impact on Biological Activity : Research indicates that the introduction of fluorine atoms enhances the binding affinity of the compound to its target proteins, thereby increasing its efficacy compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid?

Methodological Answer:

- Key Steps : Start with fluoropyridine derivatives (e.g., 5-fluoropyridin-2-yl precursors) and employ coupling reactions with difluoroacetic acid moieties. The Ugi reaction, as demonstrated for related difluoroacetate derivatives, can be adapted by substituting reagents (e.g., 5-fluoropyridin-2-amine) .

- Optimization Variables : Use anhydrous solvents (e.g., THF or DMF), control reaction temperatures (40–80°C), and employ catalysts like Pd(PPh₃)₄ for cross-coupling. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- 1H/19F NMR : Identify fluoropyridinyl protons (δ 7.5–8.5 ppm) and difluoroacetate signals (δ 4.5–5.5 ppm for CF₂) .

- LC-MS : Confirm molecular weight (e.g., m/z ~215 for C₇H₅F₃NO₂) and monitor purity.

- FT-IR : Detect carbonyl stretches (~1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer:

Q. How can researchers quantify this compound in reaction mixtures?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Calibrate with standard solutions (0.1–10 mM) .

- Titration : For crude quantification, employ acid-base titration using NaOH (0.1 M) and phenolphthalein, though this is less precise for fluorinated derivatives .

Advanced Research Questions

Q. How can structural ambiguities (e.g., isomerism) be resolved?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Compare with PubChem/DSSTox data for analogous pyridinyl acetic acids to validate bond angles and spatial arrangements .

- Dynamic NMR : Detect rotational barriers in fluorinated groups at low temperatures (–40°C) .

Q. What strategies mitigate discrepancies in bioactivity data across synthetic batches?

Methodological Answer:

- Purity Analysis : Use HPLC to identify impurities (e.g., unreacted fluoropyridine or byproducts).

- Isomer Screening : Employ chiral columns or 19F NMR to detect enantiomers, which may arise during asymmetric synthesis .

- Batch Consistency : Standardize reaction parameters (e.g., stoichiometry, solvent purity) and validate with triplicate experiments .

Q. How does the difluoroacetate moiety influence chemical reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effects : The CF₂ group lowers pKa (~2.5–3.0), enhancing acidity compared to non-fluorinated analogs. This affects nucleophilic substitution rates in downstream reactions .

- Hydrolytic Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., defluorination) .

Q. What computational tools predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to model binding affinities. Compare with fluorinated analogs from PubChem .

- QSAR Models : Train on datasets of fluorinated pyridines to correlate substituent effects (e.g., fluorine position) with activity .

Q. How can side reactions during fluorination be minimized?

Methodological Answer:

Q. What role does the 5-fluoropyridinyl group play in physicochemical properties?

Methodological Answer:

- LogP/Solubility : Measure via shake-flask method; fluorination increases lipophilicity (LogP ~1.5) but reduces aqueous solubility (<1 mg/mL). Adjust formulations using co-solvents (e.g., DMSO) .

- pKa Determination : Use potentiometric titration or NMR pH-dependent shifts to assess ionization states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.